molecular formula C16H15BrN4OS B11025932 2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11025932
M. Wt: 391.3 g/mol
InChI Key: BBFSQGSIJUPQIF-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that features a unique combination of indole, thieno, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps. One common approach is to start with the bromination of indole to obtain 5-bromoindole. This intermediate is then reacted with acetic anhydride to form 5-bromo-1-acetylindole. The next step involves the formation of the thieno[3,4-c]pyrazole moiety, which can be achieved through a cyclization reaction involving appropriate precursors. Finally, the two fragments are coupled under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety would yield oxindole derivatives, while substitution of the bromine atom could yield a wide range of substituted indole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving indole and pyrazole derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its indole and pyrazole moieties. These interactions could modulate the activity of the target proteins and affect various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-1-yl)propanoic acid: This compound shares the 5-bromoindole moiety but has a different functional group attached to the indole ring.

    Methyl-2-(2-(5-bromo-benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: This compound also contains a 5-bromoindole moiety but has a different overall structure.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to the combination of indole, thieno, and pyrazole moieties in its structure. This unique combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15BrN4OS

Molecular Weight

391.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C16H15BrN4OS/c1-20-16(12-8-23-9-13(12)19-20)18-15(22)7-21-5-4-10-6-11(17)2-3-14(10)21/h2-6H,7-9H2,1H3,(H,18,22)

InChI Key

BBFSQGSIJUPQIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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